Physicochemical properties of Morpholine-3-acetic acid methyl ester
Physicochemical properties of Morpholine-3-acetic acid methyl ester
An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-3-acetic acid methyl ester
Introduction
Morpholine-3-acetic acid methyl ester is a heterocyclic compound of significant interest in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. Its structure, which combines a morpholine ring with a methyl ester side chain, imparts a unique set of properties that make it a valuable synthetic intermediate. The morpholine moiety is a well-regarded pharmacophore known to enhance aqueous solubility and bioavailability, while the ester group provides a reactive handle for further molecular elaboration.[1]
This guide offers a comprehensive exploration of the core physicochemical properties of Morpholine-3-acetic acid methyl ester. As Senior Application Scientists, our goal is not merely to present data, but to provide a deeper understanding of the causality behind these properties and the experimental logic required to characterize them. This document is designed for researchers, scientists, and drug development professionals, providing both established data and field-proven methodologies for properties that require empirical validation. We will distinguish between the free base form of the molecule and its commonly supplied hydrochloride salt, a critical consideration for experimental design.
Chapter 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity and three-dimensional structure is the foundation upon which all other physicochemical analysis is built.
Nomenclature and Chemical Identifiers
The compound is known by several names, and it is crucial to recognize its different forms, primarily the free base and the hydrochloride salt, which will have distinct properties.
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Systematic IUPAC Name: Methyl 2-(morpholin-3-yl)acetate[2]
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Common Names: Morpholine-3-acetic acid methyl ester, Methyl 3-morpholineacetate[3][4]
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Key Identifiers:
| Property | Free Base | Hydrochloride Salt | Source(s) |
| CAS Number | 885273-89-2 | 1187929-21-0 | [3],[1] |
| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃·HCl | [3],[4],[1] |
| Molecular Weight | 159.18 g/mol | 195.64 g/mol | [3],[4],[1] |
| InChI Key | SUCYHGXECUURID-UHFFFAOYSA-N | Not Available | [3],[2] |
Molecular Geometry and Conformation
The morpholine ring is a saturated heterocycle and, like cyclohexane, adopts a chair conformation to minimize torsional and steric strain.[2] The substituent at the C-3 position, the methyl acetate group, has a significant influence on the conformational preference.
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Chair Conformation: The ring puckering allows for substituents to be in either an axial or equatorial position.
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Equatorial Preference: To avoid unfavorable 1,3-diaxial interactions, the bulkier methyl 2-acetate group will predominantly occupy the more stable equatorial position.[2] This conformation minimizes steric clash with the axial hydrogens and the lone pair of electrons on the nitrogen atom.
The structural understanding is paramount, as the conformation affects how the molecule interacts with biological targets and its overall physical properties.
Caption: 2D representation of the core molecular structure.
Chapter 2: Core Physicochemical Properties
The utility of a chemical entity in drug development is heavily dictated by its physical properties. These values govern its solubility, permeability, stability, and formulation characteristics.
Summary of Known Properties
The following data has been reported for the free base form (CAS 885273-89-2).
| Property | Value | Unit | Source(s) |
| Physical State | White solid (for HCl salt) | - | [1] |
| Boiling Point | 226 | °C (at 760 mmHg) | [3] |
| Density | 1.053 | g/cm³ | [3] |
| Flash Point | 90.5 | °C | [3] |
| Refractive Index | 1.431 | - | [3] |
| XLogP3 | -0.13 to -0.7 | - | [3],[5] |
| Topological Polar Surface Area | 47.6 | Ų | [5] |
Solubility and Lipophilicity (LogP)
Solubility is a critical determinant of a drug's bioavailability. The structure of Morpholine-3-acetic acid methyl ester suggests a favorable solubility profile in aqueous media.
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Structural Contribution: The morpholine ring, with its nitrogen and oxygen heteroatoms, is capable of hydrogen bonding with water. The secondary amine is basic and can be protonated at physiological pH, forming a charged species that dramatically increases water solubility.
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Partition Coefficient (LogP): The reported XLogP3 values of -0.13 to -0.7 indicate that the compound is hydrophilic, preferring the aqueous phase over an octanol phase.[3][5] This is a desirable trait for parenteral formulations and can contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties by reducing the likelihood of binding to plasma proteins and non-specific tissues.
Acidity and Basicity (pKa)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
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Significance: A pKa in this range implies that the compound will be significantly protonated and positively charged at the pH of the stomach (pH 1-3) and partially protonated at physiological pH (7.4). This is a key consideration for predicting oral absorption and designing buffer systems for formulations. Experimental determination via potentiometric titration is necessary for confirmation.
Caption: Key properties influencing the compound's solubility.
Chapter 3: Spectroscopic and Analytical Characterization
While a comprehensive public database of spectra for this specific molecule is not available, its structure allows for a robust prediction of its spectroscopic features. This serves as a guide for researchers in confirming the identity and purity of their synthesized material.
Predicted Spectroscopic Signatures
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¹H NMR: Expect characteristic signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen. The CH₂ and CH₃ groups of the methyl acetate side chain will appear as distinct singlets or multiplets.
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¹³C NMR: The spectrum should show 7 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >170 ppm). Carbons adjacent to the heteroatoms (O and N) in the morpholine ring will appear in the 50-80 ppm range.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1735-1750 cm⁻¹ is expected for the C=O stretch of the ester. A broad peak in the 3200-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-O stretching from the ether and ester will be visible in the 1000-1300 cm⁻¹ fingerprint region.
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 160.18.
Analytical Workflow
A logical workflow is critical for the unambiguous identification and quality control of a new chemical entity.
Caption: Standard workflow for analytical characterization.
Chapter 4: Stability and Reactivity
Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways.
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Ester Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid (Morpholine-3-acetic acid) and methanol.[7] This reaction is generally slow at neutral pH but can be accelerated by temperature.
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Amine Reactivity: The secondary amine is a nucleophile and a base. It will readily react with acids to form salts, such as the commercially available hydrochloride.[1] It is also susceptible to oxidation and can react with nitrosating agents (like nitrites under acidic conditions) to form N-nitrosamines, a reaction class of toxicological concern.[8]
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Storage Conditions: Based on its reactivity profile, the compound, particularly the free base, should be stored in a cool, dry place, protected from light and strong acids or bases. The hydrochloride salt is generally more stable and easier to handle than the free base.[1]
Chapter 5: Experimental Protocols for Core Property Determination
The following protocols are standardized, self-validating methodologies that provide a framework for the empirical determination of key physicochemical properties.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
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Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.
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Methodology:
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Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4).
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Addition: Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids.
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Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
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Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was maintained.
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Protocol: Potentiometric pKa Determination
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Objective: To experimentally determine the pKa of the morpholine nitrogen.
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Methodology:
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Solution Preparation: Accurately weigh and dissolve a known amount of the compound (preferably the HCl salt for better initial solubility) in deionized water or a solution of fixed ionic strength (e.g., 0.15 M KCl).
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
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Conclusion
Morpholine-3-acetic acid methyl ester is a hydrophilic, basic compound with significant potential as a building block in medicinal chemistry. Its key physicochemical properties—high polarity (low LogP), a basic pKa in the physiological range, and a reactive ester handle—define its utility.[1][3][5] The provided data and protocols in this guide serve as a robust starting point for researchers, enabling a scientifically sound approach to its application in synthesis and drug development. The clear distinction between the free base and its hydrochloride salt is essential for reproducible and accurate scientific investigation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44890820, Morpholine-3-acetic acid methyl ester. Retrieved from [Link]
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ATAMAN KIMYA. (n.d.). MORPHOLINE. Retrieved from [Link]
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IARC Publications. (n.d.). MORPHOLINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]
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